3,3-Diethyl-4-hydroxypiperidine
Description
3,3-Diethyl-4-hydroxypiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position and two ethyl substituents at the 3-position of the six-membered heterocyclic ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased lipophilicity from the ethyl substituents. Piperidine derivatives are widely explored in medicinal chemistry for their bioactivity, often serving as intermediates or active pharmacophores in drug discovery .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3,3-diethylpiperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-3-9(4-2)7-10-6-5-8(9)11/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
GBUJVVBJAWGQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCCC1O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperidine derivatives vary significantly in substituent type, position, and stereochemistry, leading to distinct biological and chemical behaviors. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Bioactivity
- Hydroxyl Groups: The 4-hydroxyl in this compound enables hydrogen bonding, critical for receptor interactions. In contrast, 4-(3-Methoxyphenyl)piperidine HCl () replaces the hydroxyl with a methoxy group, increasing lipophilicity but reducing H-bond donor capacity .
- Halogen Substituents : Fluorine in 4-(4-Fluorophenyl)-4-hydroxy-piperidine () enhances metabolic stability and binding affinity, a feature absent in the target compound .
- Salt Forms: Compounds like 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate () exhibit higher solubility due to ionic interactions, whereas this compound’s neutral form may limit aqueous solubility .
Stereochemical Considerations
The stereospecific analogue 4-(4-Hydroxyphenyl)-(3S,4S)-3-piperidinol () highlights the importance of chirality. The (3S,4S) configuration could lead to divergent receptor binding compared to non-chiral or racemic mixtures, though the stereochemistry of this compound is unspecified in available data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
